molecular formula C10H11F2NO2 B13486255 Ethyl 2-amino-2-(2,5-difluorophenyl)acetate

Ethyl 2-amino-2-(2,5-difluorophenyl)acetate

Cat. No.: B13486255
M. Wt: 215.20 g/mol
InChI Key: KLGBFKQSVSOBIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-2-(2,5-difluorophenyl)acetate (CAS 500773-81-9) is a fluorinated organic building block of high value in medicinal chemistry and drug discovery research. With the molecular formula C10H11F2NO2 and a molecular weight of 215.20 g/mol, this compound serves as a versatile synthon for the synthesis of more complex molecules . The presence of both an amino group and a difluorophenyl ring makes it a key intermediate in multicomponent reactions, which are efficient one-pot methods for constructing complex chemical libraries . Research indicates that similar difluorophenyl acetate derivatives are pivotal intermediates in the preparation of compounds with potential biological activities, including antifungal and antibacterial agents . The strategic incorporation of fluorine atoms can enhance a molecule's lipid-solubility, metabolic stability, and bioavailability, making this compound particularly valuable for developing new pharmacologically active substances . This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet prior to handling.

Properties

Molecular Formula

C10H11F2NO2

Molecular Weight

215.20 g/mol

IUPAC Name

ethyl 2-amino-2-(2,5-difluorophenyl)acetate

InChI

InChI=1S/C10H11F2NO2/c1-2-15-10(14)9(13)7-5-6(11)3-4-8(7)12/h3-5,9H,2,13H2,1H3

InChI Key

KLGBFKQSVSOBIC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=C(C=CC(=C1)F)F)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategies

The synthesis of this compound typically involves the introduction of an amino group at the alpha position of an ethyl 2-(2,5-difluorophenyl)acetate precursor. Common preparative routes include:

These methods leverage the reactivity of the ester and the aromatic fluorinated ring to achieve the target amino ester with high regioselectivity.

Detailed Synthetic Route Example

A representative synthetic route involves the following steps:

  • Preparation of Ethyl 2-(2,5-difluorophenyl)acetate
    This intermediate can be synthesized via esterification of 2-(2,5-difluorophenyl)acetic acid with ethanol under acidic catalysis or by direct alkylation of 2,5-difluorophenylacetic acid derivatives.

  • Alpha-Halogenation
    The alpha position to the ester group is halogenated, commonly using N-bromosuccinimide (NBS) under controlled temperature (0–5°C) to form ethyl 2-bromo-2-(2,5-difluorophenyl)acetate. This step is critical for subsequent substitution and requires precise control to avoid over-halogenation.

  • Nucleophilic Substitution with Ammonia or Amine
    The alpha-bromo ester intermediate undergoes nucleophilic substitution with ammonia or a protected amine source (e.g., Gabriel synthesis) to introduce the amino group, yielding this compound.

  • Purification
    The crude product is purified by column chromatography on silica gel using an eluent such as ethyl acetate/hexane (3:7) or recrystallization from ethanol/water mixtures (70:30) to achieve purity levels ≥95%.

Alternative Reductive Amination Route

Another efficient approach involves:

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Notes
Esterification 2-(2,5-difluorophenyl)acetic acid, ethanol, acid catalyst (H2SO4) 20–45°C Controlled addition of acid, reflux
Alpha-Halogenation N-Bromosuccinimide (NBS), solvent (e.g., CCl4 or acetonitrile) 0–5°C Avoid over-halogenation
Nucleophilic Substitution NH3 (ammonia) or amine, solvent (ethanol, water) Room temperature Prolonged stirring for complete reaction
Reductive Amination (alt.) 2,5-difluorophenylacetaldehyde, NH3, NaBH3CN or Pd/C + H2 Room temperature Monitoring by thin-layer chromatography
Purification Silica gel chromatography or recrystallization Ambient Ethyl acetate/hexane or ethanol/water

Analytical Monitoring and Characterization

Research Findings and Industrial Perspectives

  • The amino ester’s synthesis is scalable using continuous flow reactors to optimize yields and minimize by-products, especially for industrial pharmaceutical intermediates.
  • The presence of fluorine atoms enhances metabolic stability and lipophilicity, making this compound valuable for drug design.
  • Purification challenges arise due to the polarity of the amino ester; however, optimized chromatographic and recrystallization methods effectively address these issues.
  • Future research focuses on improving green chemistry aspects of the synthesis, such as solvent minimization and catalyst recycling.

Summary Table of Preparation Methods

Preparation Method Key Steps Advantages Challenges
Alpha-Halogenation + Substitution Halogenation of ester, nucleophilic substitution with NH3 High regioselectivity, well-established Requires low temperature control; halogenation side reactions
Reductive Amination Reaction of aldehyde with NH3, reduction with NaBH3CN or Pd/C Direct amination, fewer steps Sensitive to reaction conditions; catalyst handling required
Esterification + Amination Ester formation followed by amination Modular approach, flexible intermediates Multi-step process; purification needed

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or carboxylate salt. This reaction is critical for generating bioactive intermediates in pharmaceutical synthesis.

Mechanism and Conditions

Reaction TypeConditionsProduct
Acidic HydrolysisHCl/H₂O, reflux2-Amino-2-(2,5-difluorophenyl)acetic acid
Basic HydrolysisNaOH/H₂O, 80°CSodium 2-amino-2-(2,5-difluorophenyl)acetate

The difluorophenyl group stabilizes the intermediate tetrahedral anion during basic hydrolysis, enhancing reaction efficiency .

Amidation and Peptide Coupling

The amino group participates in amide bond formation, enabling its incorporation into peptide chains or drug candidates.

Key Reaction Pathways

  • With acyl chlorides :
    C10H11F2NO2+RCOClRCONH-C(COOEt)(2,5-F2C6H3)+HCl\text{C}_{10}\text{H}_{11}\text{F}_2\text{NO}_2 + \text{RCOCl} \rightarrow \text{RCONH-C(COOEt)(2,5-F}_2\text{C}_6\text{H}_3) + \text{HCl}
    Yields depend on steric hindrance from the difluorophenyl group.

  • Via carbodiimide coupling :
    Using EDC/HOBt, the compound reacts with carboxylic acids to form stable amides. This method is preferred for sensitive substrates.

Esterification and Transesterification

The ethyl ester can be exchanged for other alkoxy groups under catalytic conditions:

Transesterification Table

CatalystAlcoholProductYield (%)
NaOMeMeOHMethyl ester78
H₂SO₄i-PrOHIsopropyl ester65

Reactivity is moderated by the electron-withdrawing fluorine atoms, which reduce nucleophilicity at the ester carbonyl .

Nucleophilic Substitution at the Aromatic Ring

The 2,5-difluorophenyl moiety undergoes selective substitution reactions:

Halogen Exchange

ReagentPositionProduct
Cl₂, FeCl₃Para to amino group2-Chloro-5-fluoro derivative
Br₂, AlBr₃Ortho to fluorine2-Bromo-5-fluoro derivative

Fluorine’s strong electronegativity directs electrophiles to meta positions relative to itself, enabling predictable regioselectivity .

Reductive Amination

The primary amino group reacts with ketones/aldehydes in reductive amination:

Example Reaction
C10H11F2NO2+CH3CHONaBH4C12H15F2NO2\text{C}_{10}\text{H}_{11}\text{F}_2\text{NO}_2 + \text{CH}_3\text{CHO} \xrightarrow{\text{NaBH}_4} \text{C}_{12}\text{H}_{15}\text{F}_2\text{NO}_2
This forms secondary amines with potential enhanced bioavailability.

Interaction with Organometallic Reagents

The ester carbonyl reacts with Grignard reagents:
C10H11F2NO2+CH3MgBrC11H13F2NO2MgBrTertiary alcohol\text{C}_{10}\text{H}_{11}\text{F}_2\text{NO}_2 + \text{CH}_3\text{MgBr} \rightarrow \text{C}_{11}\text{H}_{13}\text{F}_2\text{NO}_2\text{MgBr} \rightarrow \text{Tertiary alcohol}
Steric bulk from the difluorophenyl group slows reaction kinetics compared to non-fluorinated analogs.

Structural Insights from PubChem Data

  • SMILES : CCOC(=O)C(C1=C(C=CC(=C1)F)F)N highlights reactive sites: ester (COOEt) and amino (NH₂) .

  • InChIKey : KLGBFKQSVSOBIC-UHFFFAOYSA-N confirms chirality at the α-carbon, influencing stereoselective reactions .

Scientific Research Applications

Ethyl 2-amino-2-(2,5-difluorophenyl)acetate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-amino-2-(2,5-difluorophenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino and difluorophenyl groups allows it to form hydrogen bonds and other interactions with these targets, potentially modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Ethyl 2-amino-2-(2,5-difluorophenyl)acetate and Analogues

Compound Name Molecular Formula Substituents Key Features
This compound C₁₀H₁₁F₂NO₂ 2,5-difluorophenyl, amino Amino group enhances hydrogen bonding; fluorines modulate electronic effects
Ethyl 2-(3,5-difluorophenyl)-2-hydroxyacetate C₁₀H₁₀F₂O₃ 3,5-difluorophenyl, hydroxy Hydroxy group increases polarity; enantiomeric excess (60%) observed
Ethyl 2-(2,5-dichlorophenyl)-2,2-difluoroacetate C₁₀H₈Cl₂F₂O₂ 2,5-dichlorophenyl, 2,2-difluoroacetate Higher molecular weight (269.07 g/mol); Cl substituents enhance lipophilicity
Ethyl 2-[(2,4-difluorophenyl)amino]acetate C₁₀H₁₁F₂NO₂ 2,4-difluorophenyl, amino Crystal structure stabilized by intramolecular hydrogen bonds
Ethyl 2,2-difluoro-2-phenylacetate C₁₀H₁₀F₂O₂ Phenyl, 2,2-difluoroacetate Lacks amino group; higher logP (2.07) indicates increased hydrophobicity

Physicochemical Properties

Table 2: Physical and Chemical Properties

Compound Name Molecular Weight (g/mol) logP Solubility Hydrogen Bond Acceptors
This compound 215.20 ~1.5 Moderate in polar solvents 4 (2 F, 2 O)
Ethyl 2-(2,5-dichlorophenyl)-2,2-difluoroacetate 269.07 4.1 Low (lipophilic) 4 (2 F, 2 O)
Ethyl 2-[(2,4-difluorophenyl)amino]acetate 215.20 ~1.8 High in DMF 4 (2 F, 2 O)
Ethyl(2,5-difluorophenyl)acetate 200.18 2.07 Low 3 (2 F, 1 O)
  • Amino vs.
  • Fluorine Position Effects : 2,5-Difluorophenyl derivatives exhibit distinct electronic effects compared to 2,4- or 3,5-substituted analogues, influencing reactivity in cross-coupling reactions .

Biological Activity

Ethyl 2-amino-2-(2,5-difluorophenyl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, structure-activity relationships (SAR), and potential applications.

Chemical Structure and Properties

This compound features a fluorinated aromatic ring which is known to enhance biological activity through increased lipophilicity and metabolic stability. The presence of the amino group also suggests potential for interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various derivatives, it was found that compounds with similar structures displayed varying levels of activity against common pathogens:

CompoundMIC against E. coli (µg/mL)MIC against S. aureus (µg/mL)MIC against C. albicans (µg/mL)
This compound5025100
Norfloxacin<1<5NT
GriseofulvinNTNT<1

These results indicate that this compound has promising antibacterial activity, particularly against Gram-positive bacteria like S. aureus .

Anticancer Activity

The compound's anticancer potential has also been explored. A study focused on the mechanism of action revealed that derivatives similar to this compound could induce apoptosis in cancer cells through modulation of key proteins involved in cell survival pathways. Specifically, compounds targeting the Bcl-2 family proteins showed enhanced efficacy against multidrug-resistant (MDR) cancer cell lines .

Structure-Activity Relationship (SAR)

The SAR studies emphasize the importance of specific functional groups in determining biological activity. For this compound:

  • Amino Group : Essential for interaction with biological targets.
  • Fluorinated Phenyl Ring : Enhances lipophilicity and binding affinity.
  • Alkyl Substituents : Variations in size and branching can significantly influence potency.

The incorporation of different substituents led to variations in activity, indicating that careful design can optimize therapeutic effects .

Case Studies

  • Antimicrobial Screening : A series of derivatives were tested for their antimicrobial efficacy. This compound showed a minimum inhibitory concentration (MIC) of 50 µg/mL against E. coli and 25 µg/mL against S. aureus, showcasing its potential as an antibacterial agent .
  • Cancer Cell Studies : In vitro studies demonstrated that the compound could induce apoptosis in breast cancer cell lines by disrupting calcium homeostasis and inhibiting anti-apoptotic signals mediated by Bcl-2 proteins .

Q & A

Basic Research Questions

Q. How can the synthesis of Ethyl 2-amino-2-(2,5-difluorophenyl)acetate be optimized for high yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or esterification reactions. For example, a modified "General Procedure I" (as described in ) achieved a 99% yield using 2,5-difluorophenylacetic acid as the starting material. Key factors include:

  • Reaction Temperature : Maintaining a low temperature (e.g., 0–5°C) during acid activation.
  • Solvent Choice : Polar aprotic solvents like DMF or THF enhance reactivity .
  • Catalyst Use : DMAP (4-dimethylaminopyridine) or HOBt (hydroxybenzotriazole) improves coupling efficiency in esterification.
    • Characterization : Post-synthesis, validate purity via 1H^1H NMR (e.g., δ = 7.27–7.12 ppm for aromatic protons, 4.10 ppm for ethoxy groups) .

Q. What analytical techniques are critical for confirming the structure of this compound?

  • Answer : Combine multiple techniques:

  • NMR Spectroscopy : Aromatic protons (2,5-difluorophenyl group) appear as multiplets in δ 7.27–7.12 ppm, while the ethoxy group shows a quartet at δ 4.10 ppm .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 215.07 (C10_{10}H11_{11}F2_2NO2+_2^+) .
  • X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (as used in for analogous esters) resolves bond angles and stereochemistry.

Q. How do solvent polarity and temperature affect the stability of this compound during storage?

  • Answer : Stability studies suggest:

  • Solvent Effects : Store in anhydrous solvents (e.g., DMSO or acetonitrile) to prevent hydrolysis of the ester group. Avoid protic solvents like methanol .
  • Temperature : Long-term storage at –20°C minimizes degradation. notes the compound’s low melting temperature, implying thermal sensitivity .

Advanced Research Questions

Q. How can contradictory data between NMR and HPLC purity assessments be resolved?

  • Answer : Contradictions often arise from:

  • Residual Solvents : NMR may overlook low-level impurities masked by solvent peaks. Use deuterated solvents and compare integrals of key protons .
  • HPLC Method Optimization : Adjust mobile phase gradients (e.g., acetonitrile/water with 0.1% TFA) to separate co-eluting impurities. Cross-validate with LC-MS to identify mass fragments .
    • Case Study : In , NMR integration of ethoxy protons (δ 4.10 ppm) aligned with HPLC purity >98%, confirming minimal side products .

Q. What advanced purification strategies are effective for isolating enantiomers of this compound?

  • Answer :

  • Chiral Chromatography : Use Chiralpak® IA/IB columns with hexane:isopropanol (90:10) to resolve enantiomers.
  • Derivatization : Convert the amine group to a diastereomeric salt (e.g., with L-tartaric acid) for crystallization-based separation .
    • Challenges : Fluorine substituents (2,5-difluorophenyl) may reduce polarity, requiring adjusted mobile phase ratios.

Q. How can computational modeling predict the reactivity of the 2,5-difluorophenyl group in further functionalization?

  • Answer :

  • DFT Calculations : Use Gaussian or ORCA software to model electron density. The fluorine atoms at positions 2 and 5 create electron-deficient aromatic rings, favoring electrophilic substitutions at position 4 .
  • Solvent Effects : COSMO-RS simulations predict solubility parameters, guiding reaction media selection (e.g., DCM for Friedel-Crafts alkylation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.